4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride is a synthetic amino acid derivative characterized by the incorporation of six fluorine atoms into its structure. Its molecular formula is , and it has a molecular weight of approximately 317.65 g/mol. This compound is notable for its unique fluorinated side chain, which enhances its chemical stability and alters its biological properties compared to non-fluorinated analogs .
The compound is often used in biochemical research and pharmaceutical applications due to its distinct properties, which can influence protein folding and stability. Its hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in aqueous solutions, which is advantageous for various laboratory applications .
The chemical reactivity of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the tert-butyl ester group. The fluorinated side chains can also participate in various electrophilic reactions, making this compound a versatile building block in organic synthesis.
Common reactions include:
Research indicates that 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride exhibits interesting biological activities. Its fluorinated structure can influence protein interactions and stability, potentially affecting enzyme activity and receptor binding. Studies have shown that fluorinated amino acids can alter the hydrophobicity and steric properties of peptides and proteins, which may enhance their therapeutic efficacy or alter their metabolic pathways .
The synthesis of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride typically involves several steps:
This multi-step synthesis allows for precise control over the incorporation of fluorine atoms and other functional groups .
The applications of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride are diverse:
Interaction studies involving 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the presence of fluorine can significantly alter binding affinities and interaction dynamics.
These studies often utilize techniques such as:
Several compounds share structural similarities with 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride | Six fluorines enhance stability and reactivity | |
| L-Valine tert-butyl ester | Non-fluorinated; serves as a control | |
| Trifluoroalanine | Fewer fluorines; different hydrophobic properties | |
| Perfluoroisoleucine | Multiple perfluoroalkyl groups; high lipophilicity |
The uniqueness of 4,4,4,4',4',4'-Hexafluorovaline tert-butyl ester hydrochloride lies in its extensive fluorination which not only enhances its stability but also modifies its interactions at a molecular level compared to these similar compounds .